molecular formula C10H13ClN2OS B13057364 (R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide

(R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide

Katalognummer: B13057364
Molekulargewicht: 244.74 g/mol
InChI-Schlüssel: BTUUNHWXZRCLLJ-NTUHNPAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound characterized by its unique structure, which includes a chloropyridine moiety and a sulfinamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In the field of medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases by targeting specific biological pathways.

Industry

Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.

Wirkmechanismus

The mechanism of action of (R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The chloropyridine moiety may bind to enzymes or receptors, altering their activity. The sulfinamide group can participate in hydrogen bonding or other interactions, stabilizing the compound’s binding to its target. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (R,E)-N-((3-Bromopyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
  • (R,E)-N-((3-Fluoropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
  • (R,E)-N-((3-Methylpyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide

Uniqueness

(R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical reactivity and biological activity. The chlorine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain applications.

Eigenschaften

Molekularformel

C10H13ClN2OS

Molekulargewicht

244.74 g/mol

IUPAC-Name

(NE)-N-[(3-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-7-9-8(11)5-4-6-12-9/h4-7H,1-3H3/b13-7+

InChI-Schlüssel

BTUUNHWXZRCLLJ-NTUHNPAUSA-N

Isomerische SMILES

CC(C)(C)S(=O)/N=C/C1=C(C=CC=N1)Cl

Kanonische SMILES

CC(C)(C)S(=O)N=CC1=C(C=CC=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.